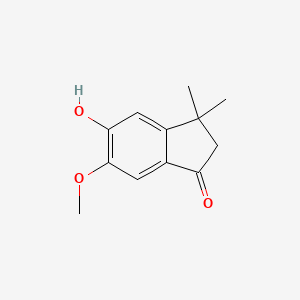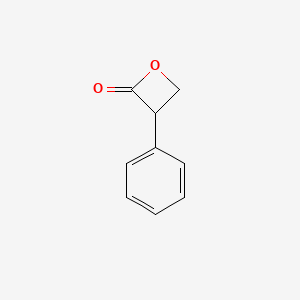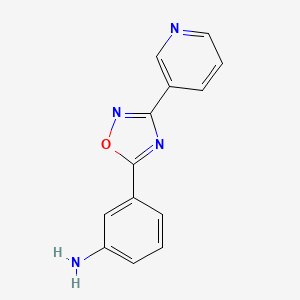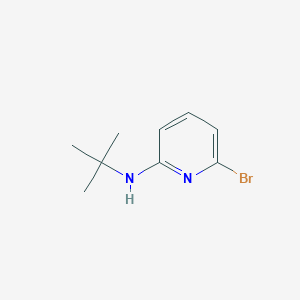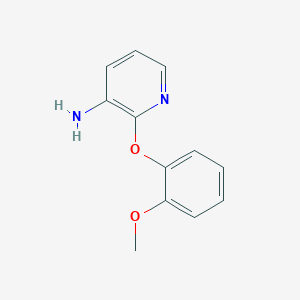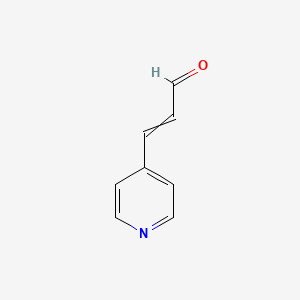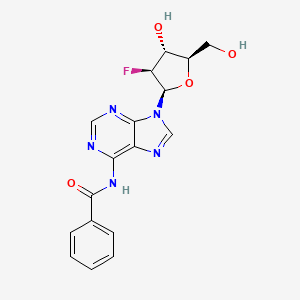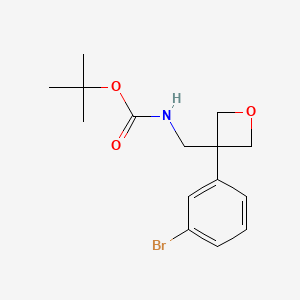
tert-Butyl ((3-(3-bromophenyl)oxetan-3-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[[3-(3-bromophenyl)oxetan-3-yl]methyl]carbamate: is a chemical compound with the molecular formula C15H20BrNO3 and a molecular weight of 342.23 g/mol . This compound is primarily used in research and development settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((3-(3-bromophenyl)oxetan-3-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(3-bromophenyl)oxetan-3-ylmethyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade solvents and reagents to ensure cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[[3-(3-bromophenyl)oxetan-3-yl]methyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: The compound can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Reactions: Products include substituted carbamates with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include oxides and other oxidized derivatives.
Reduction Reactions: Products include amines and other reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl ((3-(3-bromophenyl)oxetan-3-yl)methyl)carbamate is used as a building block for the synthesis of more complex molecules . It is particularly useful in the development of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study enzyme interactions and protein-ligand binding . It serves as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications . It is studied for its ability to interact with specific molecular targets, which could lead to the development of new drugs .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials . It is also used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of tert-Butyl ((3-(3-bromophenyl)oxetan-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to these targets, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[[3-(4-bromophenyl)oxetan-3-yl]methyl]carbamate
- tert-Butyl N-[[3-(3-chlorophenyl)oxetan-3-yl]methyl]carbamate
- tert-Butyl N-[[3-(3-fluorophenyl)oxetan-3-yl]methyl]carbamate
Uniqueness
tert-Butyl N-[[3-(3-bromophenyl)oxetan-3-yl]methyl]carbamate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound . This makes it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C15H20BrNO3 |
|---|---|
Molecular Weight |
342.23 g/mol |
IUPAC Name |
tert-butyl N-[[3-(3-bromophenyl)oxetan-3-yl]methyl]carbamate |
InChI |
InChI=1S/C15H20BrNO3/c1-14(2,3)20-13(18)17-8-15(9-19-10-15)11-5-4-6-12(16)7-11/h4-7H,8-10H2,1-3H3,(H,17,18) |
InChI Key |
CFGHPLZJNWDFJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(COC1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(1H-pyrazol-3-yl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B8711261.png)
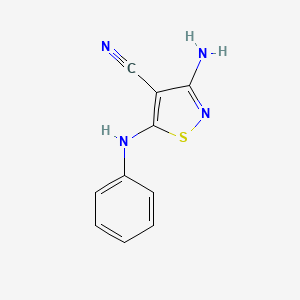
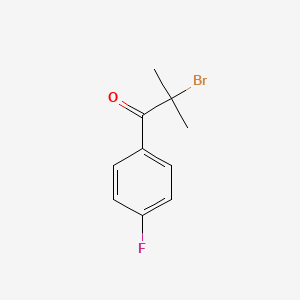
![2H-Indeno[5,4-b]furan-8-ethanaMine, 1,6-dihydro-](/img/structure/B8711272.png)
![Ethyl 2-[3-(3-bromophenyl)oxetan-3-yl]acetate](/img/structure/B8711276.png)
![1H-Pyrrole, 1-[(2-fluorophenyl)methyl]-](/img/structure/B8711284.png)
![6-Chloro-[n-(1-ethyl)propyl]pyrazine-2-amine](/img/structure/B8711294.png)
